molecular formula C6H11F2NO2S B13076311 (2,2-Difluorocyclopentyl)methanesulfonamide

(2,2-Difluorocyclopentyl)methanesulfonamide

Cat. No.: B13076311
M. Wt: 199.22 g/mol
InChI Key: UBYIRQWAVXRCQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (2,2-Difluorocyclopentyl)methanesulfonamide typically involves the reaction of cyclopentylmethanesulfonamide with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the fluorinating agents and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions: : (2,2-Difluorocyclopentyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

Chemistry: : In chemistry, (2,2-Difluorocyclopentyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules.

Biology: : In biological research, this compound is used to study the effects of fluorinated sulfonamides on various biological systems. It can serve as a model compound to investigate the interactions between fluorinated molecules and biological targets .

Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: : In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclopentyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : (2,2-Difluorocyclopentyl)methanesulfonamide is unique due to the presence of both fluorine atoms and the sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H11F2NO2S

Molecular Weight

199.22 g/mol

IUPAC Name

(2,2-difluorocyclopentyl)methanesulfonamide

InChI

InChI=1S/C6H11F2NO2S/c7-6(8)3-1-2-5(6)4-12(9,10)11/h5H,1-4H2,(H2,9,10,11)

InChI Key

UBYIRQWAVXRCQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(F)F)CS(=O)(=O)N

Origin of Product

United States

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